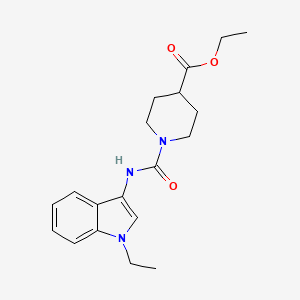

ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

Description

Historical Development of Indole Derivatives in Medicinal Chemistry

The indole nucleus has been a cornerstone of medicinal chemistry since its isolation from natural alkaloids in the 19th century. Adolf von Baeyer’s synthesis of indole in 1866 marked the beginning of systematic exploration into its derivatives. Early work focused on natural products like yohimbine and reserpine, which demonstrated indole’s capacity to modulate physiological processes such as blood pressure and neurotransmission. The Fischer indole synthesis, developed in 1883, revolutionized access to indole derivatives by enabling their production from phenylhydrazines and carbonyl compounds.

In the mid-20th century, the discovery of serotonin (5-hydroxytryptamine) highlighted indole’s role in neuropharmacology, spurring the development of synthetic analogs like sumatriptan for migraine treatment. Concurrently, piperidine—a six-membered nitrogen-containing heterocycle—emerged as a critical pharmacophore due to its conformational flexibility and ability to enhance bioavailability. The fusion of indole and piperidine motifs, as seen in drugs such as ondansetron (a 5-HT₃ antagonist), demonstrated synergistic effects in targeting G protein-coupled receptors (GPCRs). Carbamate linkages, introduced later, further diversified this chemical space by improving metabolic stability and target affinity.

Significance of Ethyl 1-((1-Ethyl-1H-Indol-3-yl)Carbamoyl)Piperidine-4-Carboxylate in Drug Discovery

This compound exemplifies the strategic integration of indole, piperidine, and carbamate functionalities. The indole moiety’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the ethyl substituent at the indole nitrogen enhances lipophilicity and membrane permeability. The piperidine ring contributes to three-dimensional diversity, enabling interactions with hydrophobic pockets, and the carbamate group serves as a bioisostere for labile ester bonds, conferring resistance to enzymatic degradation.

Preliminary studies on analogous structures, such as phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, reveal potent inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for endocannabinoid metabolism. This compound’s structural similarity to these inhibitors suggests potential applications in pain management and neuroinflammation. Additionally, its ester group at the piperidine-4-position may allow for prodrug strategies, enhancing oral bioavailability.

Overview of Indole-Piperidine-Carbamate Pharmacological Applications

Indole-piperidine-carbamate hybrids exhibit broad pharmacological profiles:

- Neurological Disorders : FAAH inhibitors derived from this class modulate endocannabinoid levels, offering alternatives for treating anxiety and chronic pain.

- Antimicrobial Activity : Indole derivatives like indolmycin disrupt bacterial tryptophan synthesis, suggesting potential for antibiotic development.

- Oncology : Certain indole-carbamates inhibit tubulin polymerization or kinase activity, demonstrating antiproliferative effects in cancer models.

The ethyl and carbamate substituents in this compound may enhance selectivity for these targets while minimizing off-site interactions.

Research Objectives and Scope of Current Investigations

Current research aims to:

- Develop efficient synthetic routes for this compound using green chemistry principles.

- Characterize its binding affinity for FAAH, serotonin receptors, and other targets via in silico docking and enzymatic assays.

- Evaluate in vitro efficacy in models of neuroinflammation and microbial infection.

- Establish SAR by modifying the ethyl group, carbamate linkage, and piperidine substituents.

These efforts aim to position this compound as a lead structure for next-generation therapeutics.

Table 1: Comparative Analysis of Indole-Piperidine-Carbamate Derivatives

The synthesis of this compound likely involves multi-step protocols, such as:

- Indole Alkylation : Reacting 1H-indole with ethyl bromide under basic conditions to yield 1-ethyl-1H-indole.

- Carbamate Formation : Coupling the indole amine with piperidine-4-carboxylate using phosgene or chloroformate reagents.

- Esterification : Introducing the ethyl ester group via acid-catalyzed condensation.

Green chemistry approaches, such as microwave-assisted synthesis or ionic liquid solvents, could optimize yield and reduce waste.

Properties

IUPAC Name |

ethyl 1-[(1-ethylindol-3-yl)carbamoyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDTXUSXMYPSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities. These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these pathways can result in a range of therapeutic possibilities.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.

Biological Activity

Ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate (CAS Number: 922849-85-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The structure features an indole moiety, which is known for its diverse biological properties, particularly in drug discovery.

Research indicates that compounds containing indole and piperidine scaffolds often exhibit various modes of action, including:

- Receptor Modulation : Indole derivatives can act as agonists or antagonists at various receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition : Many indole-based compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to disease states.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against several viruses by inhibiting viral replication through mechanisms such as:

- Inhibition of RNA Polymerase : Certain derivatives have shown IC50 values in the low micromolar range against RNA viruses like HCV and RSV .

| Compound | Virus Targeted | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl Indole Derivative | HCV | 6.7 | |

| Indole-Piperidine Hybrid | RSV | 5–28 |

Anti-Cancer Activity

Indole derivatives are also being investigated for their anti-cancer properties. This compound has potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines.

| Study | Cell Line | Effect Observed |

|---|---|---|

| A | HeLa | Induction of apoptosis at 10 μM |

| B | MCF7 | Significant growth inhibition |

Case Studies

- Case Study on Antiviral Properties :

- Case Study on Anticancer Effects :

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. Ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate has been evaluated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neurological Disorders

The indole framework is also associated with neuroprotective effects. Preliminary studies suggest that this compound may offer neuroprotective benefits and could be explored for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be pivotal in developing therapeutic strategies for these conditions .

Antidepressant Properties

Given the structural similarities to known antidepressants, this compound may exhibit mood-enhancing effects. Research into the serotonin receptor modulation by indole derivatives suggests that this compound could be effective in managing depression and anxiety disorders .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines (MCF7). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

A recent experimental study assessed the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival, highlighting its potential as a therapeutic agent for neurological disorders .

Comparison with Similar Compounds

Substituent Electronic Effects

- Carbamoyl vs. Sulfonyl: The target compound’s carbamoyl group (–NH–C=O) enables hydrogen bonding with biological targets (e.g., kinases), as seen in JAK2 inhibitors . In contrast, sulfonyl groups (–SO₂–) in analogues like ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate provide strong electron-withdrawing effects, enhancing metabolic resistance but reducing hydrogen-bond donor capacity .

- Indole vs. Pyridazinyl : The indole’s aromatic π-system and hydrogen-bonding capability (N–H) may improve target binding compared to pyridazinyl derivatives, which rely on halogen (Cl) interactions .

Physicochemical Properties

- Solubility : The ethoxycarbonyl group at the 4-position enhances lipophilicity, but the carbamoyl group in the target compound may mitigate this via hydrogen bonding, as seen in analogues with aryl carbamoyl substituents .

- Conformational Flexibility: Piperidine ring puckering (quantified via Cremer-Pople coordinates ) varies with substituent bulk.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling piperidine derivatives (e.g., ethyl piperidine-4-carboxylate) with indole-based precursors. Key steps include:

- Amide bond formation using coupling agents like EDCI/HOBt in anhydrous acetonitrile .

- Controlled alkylation or sulfonylation reactions to introduce substituents (e.g., ethyl or sulfonyl groups) .

- Purification via column chromatography and recrystallization .

- Critical Parameters : Temperature (often reflux conditions), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : A combination of techniques is required:

- NMR Spectroscopy : and NMR to confirm hydrogen/carbon environments and functional groups (e.g., ester, carbamoyl) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) stretches .

- Data Table :

| Technique | Key Applications | Example Parameters |

|---|---|---|

| NMR | Proton environment, coupling constants | 400 MHz, CDCl solvent |

| HR-MS | Molecular ion ([M+H]) validation | ESI+, m/z 410.1931 |

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

- Methodology :

- In vitro assays : Enzyme inhibition (e.g., JAK2 kinase assays ), cytotoxicity (MTT assay), and receptor binding studies.

- In vivo models : Acute toxicity testing in rodents and pharmacokinetic profiling (bioavailability, half-life) .

- Key Considerations : Use structurally related indole-piperidine hybrids as positive controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent, catalyst).

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for stereoselective steps .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility .

- Case Study : Substituting THF with acetone/water mixtures increased yields by 15% in analogous piperidine syntheses .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data?

- Methodology :

- Orthogonal Assays : Confirm in vitro activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target engagement .

- Metabolite Profiling : LC-MS/MS to identify active metabolites contributing to in vivo efficacy .

- Pharmacokinetic Modeling : Adjust dosing regimens based on absorption/distribution parameters .

Q. How does the stereochemistry of the compound influence its biological activity, and what methods are used to analyze this?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration (e.g., piperidine ring conformation ).

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).

- Computational Modeling : Docking studies (AutoDock Vina) and molecular dynamics simulations to correlate stereochemistry with binding affinity .

- Data Table :

| Method | Application | Example Outcome |

|---|---|---|

| X-ray Crystallography | Confirms chair conformation of piperidine | RMSD < 0.5 Å |

| Molecular Docking | Predicts binding to JAK2 ATP pocket | ΔG = -9.2 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.